

An In-depth Technical Guide to the Chimeric Structure of Keliximab

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **keliximab**, a chimeric monoclonal antibody developed for the treatment of severe chronic asthma and rheumatoid arthritis. The document details its molecular structure, mechanism of action, and key experimental data, offering valuable insights for professionals in the field of immunology and drug development.

Core Concept: The Chimeric Nature of Keliximab

Keliximab (also known as IDEC-CE9.1) is a primatized® chimeric immunoglobulin G1 (IgG1) λ monoclonal antibody.[1][2] Its structure represents a significant step in antibody engineering, designed to minimize the human anti-murine antibody (HAMA) response often associated with purely murine antibodies. The chimeric design is achieved by fusing the variable regions from a non-human primate with the constant regions of a human antibody.[1]

- Variable Regions (Fv): The antigen-binding variable domains of both the heavy and light
 chains are derived from a cynomolgus monkey (Macaca irus).[1] These regions were
 generated by immunizing the monkey with a truncated soluble form of the human CD4
 antigen.[1] This "primatized" approach was chosen to enhance the antibody's affinity and
 specificity for the human target while reducing immunogenicity compared to rodent-derived
 variable regions.
- Constant Regions (Fc): The constant regions of the heavy (γ1) and light (λ) chains are of human origin.[1] This human Fc region is critical for mediating effector functions and





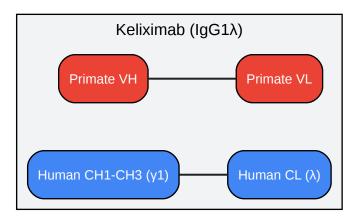


ensuring a longer half-life in humans, as it is recognized by the human immune system as "self."

This chimeric structure is pivotal to **keliximab**'s function, allowing it to bind specifically to its target, human CD4, while presenting a largely human protein structure to the patient's immune system.



Figure 1. Schematic of Keliximab's Chimeric Structure





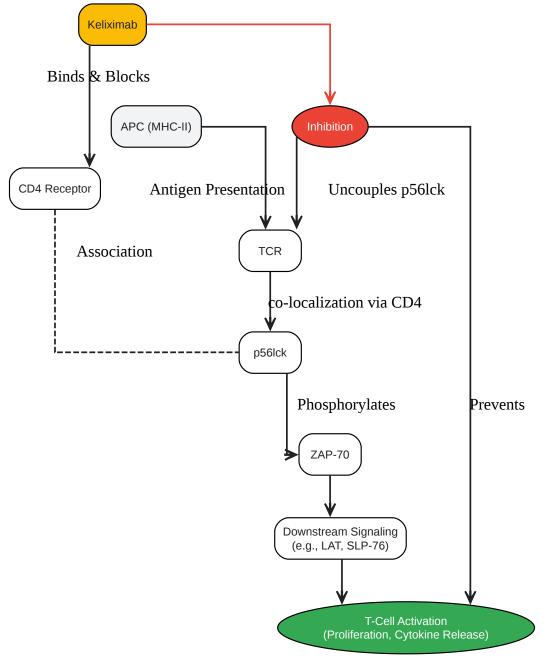


Figure 2. Proposed Mechanism of Keliximab on T-Cell Activation



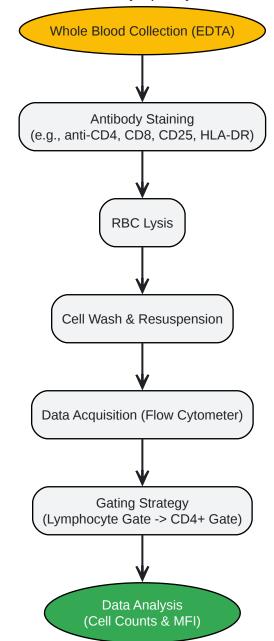


Figure 3. Workflow for Lymphocyte Subset Analysis

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